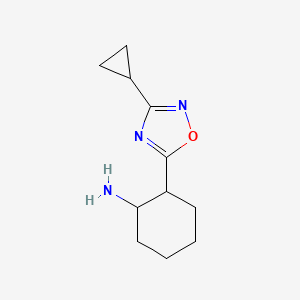
potassium trifluoro(1-methyl-1H-pyrazol-4-yl)boranuide
Overview
Description
Potassium trifluoro(1-methyl-1H-pyrazol-4-yl)boranuide is a chemical compound with the molecular formula C4H5BF3KN2 It is known for its unique structure, which includes a trifluoroborate group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(1-methyl-1H-pyrazol-4-yl)boranuide typically involves the reaction of 1-methyl-1H-pyrazole with a boron trifluoride source in the presence of a potassium base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Starting Materials: 1-methyl-1H-pyrazole, boron trifluoride etherate, potassium carbonate.
Reaction Conditions: The reaction is conducted in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Procedure: The 1-methyl-1H-pyrazole is dissolved in THF, followed by the slow addition of boron trifluoride etherate. Potassium carbonate is then added to the reaction mixture, and the reaction is allowed to proceed for several hours. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(1-methyl-1H-pyrazol-4-yl)boranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form boronic acids or borate esters.
Reduction Reactions: Reduction of the compound can lead to the formation of borohydrides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, alkoxides, and amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: The major products are substituted pyrazoles with various functional groups.
Oxidation Reactions: The major products are boronic acids or borate esters.
Reduction Reactions: The major products are borohydrides or reduced pyrazole derivatives.
Scientific Research Applications
Potassium trifluoro(1-methyl-1H-pyrazol-4-yl)boranuide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: It is explored for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Catalysis: The compound is used as a catalyst or catalyst precursor in various chemical reactions, including cross-coupling reactions.
Mechanism of Action
The mechanism of action of potassium trifluoro(1-methyl-1H-pyrazol-4-yl)boranuide involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group can act as a Lewis acid, facilitating the formation of carbon-boron bonds. The pyrazole ring can participate in coordination chemistry, forming complexes with transition metals. These interactions enable the compound to function as a versatile reagent in organic synthesis and catalysis.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(1H-pyrazol-1-yl)methylboranuide
- Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate
- Potassium trifluoro(1H-pyrazol-4-yl)borate
Uniqueness
Potassium trifluoro(1-methyl-1H-pyrazol-4-yl)boranuide is unique due to the presence of the trifluoroborate group attached to the 4-position of the pyrazole ring. This specific structure imparts distinct reactivity and stability compared to other similar compounds. The trifluoroborate group enhances the compound’s ability to participate in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Properties
IUPAC Name |
potassium;trifluoro-(1-methylpyrazol-4-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BF3N2.K/c1-10-3-4(2-9-10)5(6,7)8;/h2-3H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATDUWDEQHZFJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN(N=C1)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BF3KN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


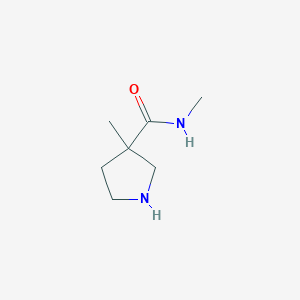


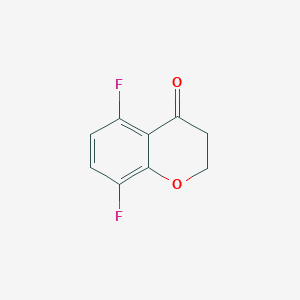

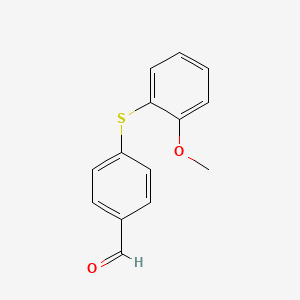
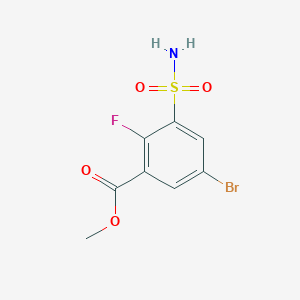

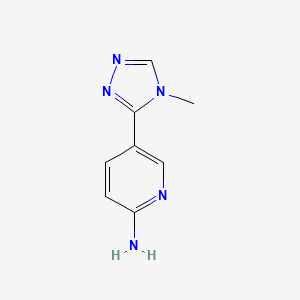
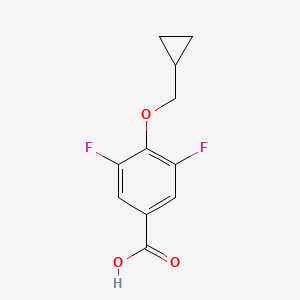
![2,6-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1428946.png)

![2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid](/img/structure/B1428949.png)
